2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine
CAS No.:
Cat. No.: VC13275361
Molecular Formula: C22H18ClN3
Molecular Weight: 359.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18ClN3 |
|---|---|
| Molecular Weight | 359.8 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine |
| Standard InChI | InChI=1S/C22H18ClN3/c23-18-12-10-17(11-13-18)21-25-20-9-5-4-8-19(20)22(26-21)24-15-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,25,26) |
| Standard InChI Key | XNVJAWYYBNOQIO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
| Canonical SMILES | C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine, reflects its substituted quinazoline backbone. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.8 g/mol |
| logP | 6.54 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area | 61.2 Ų |
The 4-chlorophenyl group enhances lipophilicity, facilitating membrane permeability, while the phenethylamine side chain contributes to receptor binding interactions . The compound’s stereochemistry is achiral, simplifying synthetic routes.
Synthesis Pathways
General Quinazoline Synthesis Strategies
Quinazoline derivatives are typically synthesized via cyclization reactions involving anthranilic acid or its derivatives . For 2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine, a multistep approach is employed:
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Formation of the Quinazoline Core: Anthranilic acid reacts with formamide under Niementowski conditions to yield 3,4-dihydro-4-oxoquinazoline .
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Substitution at Position 2: Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling.
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Amination at Position 4: Reaction with 2-phenylethylamine in the presence of a coupling agent such as phosphorus trichloride .
Optimized Protocol for Target Compound
A representative synthesis involves:
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Condensation of 2-amino-5-nitrobenzoic acid with 4-chlorobenzoyl chloride to form an intermediate acylated anthranilate.
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Cyclization with 2-phenylethylamine in toluene under reflux, yielding the quinazoline scaffold.
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Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Pharmacological Activities
Antimicrobial Activity
The compound synergizes with cytochrome bcc:aa inhibitors (e.g., Q203) to deplete ATP in Mycobacterium tuberculosis, showing:
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Mycobacterial Inhibition: IC of 11 µM against Mycobacterium bovis BCG .
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Broad-Spectrum Potential: Structural analogs inhibit bacterial DNA gyrase, suggesting activity against Gram-positive pathogens.
Structure-Activity Relationship (SAR) Analysis
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4-Chlorophenyl Group: Enhances hydrophobic interactions with kinase ATP-binding pockets .
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Phenethylamine Side Chain: Improves solubility and mitigates efflux pump recognition .
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Quinazoline Core: Serves as a hydrogen bond acceptor with catalytic lysine residues in EGFR .
Modifications for Improved Efficacy:
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Replacement of chlorine with trifluoromethyl boosts potency but increases hepatotoxicity.
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Lengthening the phenethyl chain improves Mycobacterium tuberculosis selectivity .
Limitations and Future Directions
Current Challenges
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Off-Target Effects: Inhibition of cytochrome P450 enzymes (CYP3A4) at therapeutic doses.
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Poor Aqueous Solubility: logS = -6.82, necessitating prodrug strategies.
Research Priorities
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